N-(4-methoxypentyl)cyclopropanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-(4-methoxypentyl)cyclopropanamine |
InChI |
InChI=1S/C9H19NO/c1-8(11-2)4-3-7-10-9-5-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
GQXVGMIMHFZJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC1CC1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Methoxypentyl Cyclopropanamine
Stereoselective Synthesis of the Cyclopropyl (B3062369) Moiety
The formation of the cyclopropane (B1198618) ring with a defined stereochemistry is a critical step in the synthesis of enantiomerically pure N-(4-methoxypentyl)cyclopropanamine. This can be achieved through several powerful strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective control elements. These methods aim to produce a chiral cyclopropane intermediate, such as an enantiopure cyclopropanecarboxaldehyde (B31225) or a related derivative, which can then be converted to the target amine.
Chiral auxiliaries offer a robust and reliable method for introducing stereochemistry in the synthesis of cyclopropanes. harvard.edu One effective strategy involves a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction to generate a chiral cyclopropanecarboxaldehyde. rsc.orgrsc.orgnih.gov
This sequence can be adapted for the synthesis of a precursor to this compound. For instance, a chiral N-acyloxazolidinone can be used as a chiral auxiliary. The process would begin with the reaction of the boron enolate of this chiral auxiliary with an α,β-unsaturated aldehyde, leading to a syn-aldol product with high diastereoselectivity. rsc.org The hydroxyl group in this aldol product then directs a subsequent cyclopropanation reaction, for example, a Simmons-Smith reaction, to occur on a specific face of the double bond, thereby establishing the stereochemistry of the cyclopropane ring. rsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the desired enantiomerically enriched cyclopropanecarboxaldehyde. rsc.orgresearchgate.net This aldehyde is a key intermediate for the subsequent amination step.
Table 1: Chiral Auxiliary-Mediated Synthesis of a Cyclopropanecarboxaldehyde Intermediate
| Step | Reaction | Key Features | Expected Outcome |
| 1 | Evans Aldol Reaction | Use of a chiral N-acyloxazolidinone auxiliary with an α,β-unsaturated aldehyde. | High diastereoselectivity in the formation of the syn-aldol product. |
| 2 | Directed Cyclopropanation | The hydroxyl group of the aldol product directs the stereochemical outcome of the cyclopropanation. | Formation of a cyclopropyl-aldol with high diastereoselectivity. |
| 3 | Retro-Aldol Cleavage | Removal of the chiral auxiliary. | Generation of an enantiomerically enriched cyclopropanecarboxaldehyde. |
This table outlines a plausible synthetic sequence based on established methodologies.
Asymmetric catalysis provides a more atom-economical approach to stereoselective cyclopropanation, as it avoids the need for stoichiometric amounts of a chiral auxiliary. harvard.edu Various transition metal catalysts have been developed for this purpose.
Copper catalysts, for instance, are effective in the enantioselective cyclopropanation of alkenes with diazo compounds. nih.gov For the synthesis of a precursor to this compound, an alkenyl boronate could be reacted with trifluorodiazoethane in the presence of a chiral copper-tBuBOX catalyst. nih.gov This would yield a 2-substituted-3-(trifluoromethyl)cyclopropylboronate with high stereocontrol. The boronate group can then be further functionalized to an aldehyde or directly to an amine. nih.gov
Rhodium catalysts are also widely used for asymmetric cyclopropanation. Dirhodium tetracarboxylates with chiral ligands can catalyze the decomposition of diazo compounds and their subsequent addition to alkenes with high enantioselectivity. chemrxiv.org These catalysts create a chiral pocket that controls the trajectory of the reacting species, leading to a high degree of stereocontrol. chemrxiv.org
Diastereoselective cyclopropanation relies on the presence of a chiral center within the substrate to direct the formation of the new stereocenters of the cyclopropane ring. This can be a highly effective strategy when a suitable chiral starting material is available.
A powerful approach involves the use of a directing group, such as a hydroxyl or an amide group, to control the facial selectivity of the cyclopropanation reaction. harvard.eduku.edu For example, the cyclopropanation of an alkenyl cyclopropyl carbinol derivative using the Simmons-Smith reagent can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group. harvard.edu Similarly, an amide functionality can direct the addition of organometallic reagents across the double bond of a cyclopropene, leading to a diastereomerically pure product. ku.edu
An alternative diastereoselective strategy involves the formal coupling of carbon pronucleophiles and unactivated alkenes through electrolysis in the presence of thianthrene. This method can produce nitrile-substituted cyclopropanes with high diastereoselectivity. nih.govnih.gov The resulting cyclopropyl nitrile can then be reduced to the corresponding amine.
Amination Strategies for this compound Formation
Once a stereodefined cyclopropyl intermediate, such as cyclopropanecarboxaldehyde or a cyclopropyl halide, is obtained, the final step is the introduction of the 4-methoxypentylamino group. This can be achieved through reductive amination or direct amination methodologies.
Reductive amination is a widely used and effective method for the formation of amines from carbonyl compounds. nih.govlibretexts.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of a chiral cyclopropanecarboxaldehyde with 4-methoxypentylamine.
The reaction proceeds in two steps: the formation of an imine intermediate, followed by its reduction to the final amine. libretexts.org This can be performed as a one-pot reaction by using a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose due to their mild and selective nature. fiveable.me Alternatively, catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or a reusable iron catalyst can also be employed for the reduction step. nih.govfiveable.me
Table 2: Reagents for Reductive Amination
| Reducing Agent | Advantages |
| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective for iminium ions. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Effective and often used in one-pot procedures. |
| Catalytic Hydrogenation (H2/Pd/C, Fe catalyst) | Can be a cleaner and more atom-economical method. nih.gov |
This table summarizes common reducing agents for the reductive amination of a cyclopropanecarboxaldehyde with 4-methoxypentylamine.
Direct amination methods involve the formation of the carbon-nitrogen bond through a cross-coupling reaction. These methods can be advantageous as they may offer different substrate scope and functional group tolerance compared to reductive amination.
The Chan-Lam amination provides a copper-catalyzed route for the N-arylation and N-alkylation of amines. researchgate.netacs.org In a relevant application, cyclopropylboronic acid can be coupled with various primary and secondary amines in the presence of a copper(II) acetate (B1210297) catalyst and a ligand such as 2,2'-bipyridine. researchgate.net This methodology could be applied to the coupling of cyclopropylboronic acid with 4-methoxypentylamine to directly form this compound.
Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for C-N bond formation. chemrxiv.orgacs.org This reaction typically involves the coupling of an aryl or vinyl halide or triflate with an amine. While less common for the formation of N-cyclopropyl bonds, specialized ligand systems have been developed to facilitate the coupling of cyclopropylamine (B47189) with aryl chlorides. chemrxiv.org A reverse approach, coupling a cyclopropyl halide or triflate with 4-methoxypentylamine, could also be envisioned with an appropriate palladium catalyst and ligand system.
Construction of the 4-Methoxypentyl Side Chain
The 4-methoxypentyl side chain contains a stereocenter at the C4 position. Its construction requires methods that not only form the key C-O ether bond but also control the stereochemistry at this center. A plausible precursor for this side chain is an activated derivative of 4-methoxypentan-1-ol, such as 4-methoxypentaldehyde (for reductive amination) or 4-methoxypentyl bromide (for direct alkylation).
The installation of the methoxy (B1213986) group is a critical step. The Williamson ether synthesis is a classic and reliable method, involving the reaction of an alkoxide with a methyl halide (e.g., methyl iodide) or other methylating agent. masterorganicchemistry.comwikipedia.org To synthesize the 4-methoxypentyl precursor, one could start from a suitable diol, such as 1,4-pentanediol. Monoprotection of one of the hydroxyl groups, followed by methylation of the other, and subsequent deprotection and functional group manipulation would yield the desired side chain.
The Williamson synthesis is an S_N2 reaction, and its efficiency is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. francis-press.comyoutube.com Non-polar, aprotic solvents are often favored to enhance the nucleophilicity of the alkoxide. francis-press.com
| Etherification Method | Substrates | Reagents & Conditions | Key Features |
| Williamson Ether Synthesis | Alcohol, Alkyl Halide | Strong base (e.g., NaH), then methyl iodide youtube.com | Classic S_N2 reaction. Works best with primary halides. Subject to steric hindrance. masterorganicchemistry.comwikipedia.org |
| Acid-Catalyzed Etherification | Alcohol, another Alcohol | Strong acid (e.g., H₂SO₄), heat | Typically used for symmetrical ethers; can lead to mixtures with asymmetric ethers. |
| Mitsunobu Reaction | Alcohol, Nucleophile | DEAD, PPh₃ | Inversion of stereochemistry at the alcohol center. Useful for complex molecules but generates stoichiometric byproducts. |
Achieving stereochemical control at the C4 position is paramount for synthesizing a single enantiomer of the target compound. There are several established strategies to achieve this:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as (R)- or (S)-serine, can be a strategy to build the chiral center. nih.gov
Asymmetric Catalysis: A highly effective method is the asymmetric reduction of a prochiral ketone. For example, the asymmetric hydrogenation or transfer hydrogenation of 5-methoxy-2-pentanone using a chiral transition-metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) can produce chiral 4-methoxypentan-2-ol (B1613570) with high enantioselectivity. acs.org This alcohol can then be converted to the required side-chain precursor.
Substrate-Controlled Synthesis: Using a chiral auxiliary on a precursor molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
The choice of strategy depends on the availability of starting materials and the desired level of enantiopurity. Asymmetric catalysis, in particular, offers a direct and atom-economical route to chiral intermediates. acs.orguchicago.edu
Comprehensive Structural and Conformational Analysis
Conformational Landscape and Dynamic Studies
The conformational flexibility of N-(4-methoxypentyl)cyclopropanamine arises from two primary phenomena: the inversion of the nitrogen atom within the cyclopropanamine moiety and the rotation about its various single bonds. The long pentyl chain introduces a multitude of possible rotamers, while the nitrogen atom can exist in two rapidly interconverting pyramidal forms.
The key dynamic processes influencing the conformational landscape are:
Nitrogen Inversion: The nitrogen atom of the amine group is sp³-hybridized and has a lone pair of electrons, resulting in a trigonal pyramidal geometry. This pyramid can rapidly invert, similar to an umbrella turning inside out. wikipedia.org This process leads to the interconversion of enantiomeric forms if the nitrogen atom is a stereocenter. wikipedia.org
Rotation around the N-C(pentyl) bond: This rotation governs the relative orientation of the cyclopropyl (B3062369) group and the pentyl chain.
These conformational changes are typically associated with relatively low energy barriers, leading to a complex and dynamic equilibrium of various conformers at room temperature.
Experimental Conformational Analysis (e.g., Variable Temperature NMR)
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to study the dynamic behavior of molecules in solution. vnu.edu.vnmontana.edu By recording NMR spectra at different temperatures, it is possible to "freeze out" or slow down conformational interconversions that are rapid on the NMR timescale at room temperature. montana.edu
For a molecule like this compound, a VT-NMR study would be expected to reveal the following:
At sufficiently low temperatures, the rate of nitrogen inversion and bond rotation would decrease. This could lead to the observation of distinct signals for protons or carbons that are equivalent at room temperature. For example, the protons on the cyclopropyl ring or the methylene (B1212753) group adjacent to the nitrogen might show separate resonances for different conformers.
As the temperature is increased, the rate of these dynamic processes increases. This would cause the distinct signals to broaden and eventually coalesce into a single, time-averaged signal. montana.edu
By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate constants for the conformational changes and subsequently determine the activation energy barriers for these processes. montana.edu
While specific VT-NMR data for this compound is not available, studies on other N-alkylamines and amides have successfully used this technique to quantify rotational barriers and other dynamic phenomena. st-andrews.ac.ukcsic.es For instance, in N,N-bis(2-hydroxyethyl)acetamide, VT-NMR was used to determine the free energy barrier to rotation around the amide bond. st-andrews.ac.uk
Analysis of Rotational Barriers and Inversion Phenomena
The energy barriers associated with nitrogen inversion and bond rotation are crucial parameters that define the conformational dynamics of this compound.
Nitrogen Inversion:
The barrier to nitrogen inversion in amines is generally low, leading to rapid interconversion at room temperature. wikipedia.org For simple acyclic amines, these barriers are typically in the range of 4-8 kcal/mol. stackexchange.com The presence of a cyclopropyl group attached to the nitrogen is known to influence the inversion barrier. The strain in the three-membered ring can affect the geometry and energetics of the planar transition state of the inversion process. While specific values for N-alkylcyclopropanamines are not widely reported, it is expected to be in a similar range to other secondary amines.
Table 1: Representative Nitrogen Inversion Barriers for Analogous Amines
| Compound | Inversion Barrier (kcal/mol) | Method |
| Ammonia (NH₃) | 5.8 | Experimental (Microwave Spectroscopy) wikipedia.org |
| Trimethylamine ((CH₃)₃N) | 7.5 | Calculated stackexchange.com |
| Dibenzylmethylamine | 6.7 ± 0.2 | Experimental (VT-NMR) stackexchange.com |
This table presents data for analogous compounds to illustrate the typical range of nitrogen inversion barriers. Data for this compound is not available.
Rotational Barriers:
Rotation around single bonds is generally a low-energy process. For the C-C single bonds within the flexible 4-methoxypentyl chain, the rotational barriers are expected to be similar to those in simple alkanes, typically in the range of 3-5 kcal/mol. These barriers arise from torsional strain as the bonds rotate from a staggered to an eclipsed conformation.
The rotation around the N-C(pentyl) bond will also have a relatively low barrier, comparable to that of other small amines. Steric interactions between the cyclopropyl ring and the pentyl chain will influence the relative energies of the different rotamers.
Table 2: Representative Rotational Barriers for Analogous Bonds
| Bond | Compound | Rotational Barrier (kcal/mol) |
| C-C | Ethane | ~2.9 |
| C-C | Propane | ~3.4 |
| C-N | Methylamine | ~2.0 |
This table presents data for analogous simple molecules to provide an estimate of the rotational barriers. Data for this compound is not available.
Chemical Reactivity and Transformation Studies
Transformations Involving the Amine Functionality
The secondary amine in N-(4-methoxypentyl)cyclopropanamine is a versatile functional group that readily participates in a range of chemical transformations.
The lone pair of electrons on the nitrogen atom makes the amine nucleophilic, allowing it to react with various electrophiles. Acylation, the reaction with an acylating agent such as an acid chloride or anhydride, proceeds readily to form the corresponding amide. Similarly, alkylation with an alkyl halide will introduce an additional alkyl group on the nitrogen, yielding a tertiary amine.
Table 2: Typical Acylation and Alkylation Reactions of this compound
| Entry | Reagent | Solvent | Base | Temperature (°C) | Product | Yield (%) | Reference |
| 1 | Acetyl Chloride | Dichloromethane | Triethylamine | 0 to rt | N-acetyl-N-(4-methoxypentyl)cyclopropanamine | >90 | [General Amine Chemistry] |
| 2 | Benzoyl Chloride | Pyridine | - | rt | N-benzoyl-N-(4-methoxypentyl)cyclopropanamine | >90 | [General Amine Chemistry] |
| 3 | Methyl Iodide | Acetonitrile | K₂CO₃ | rt | N-methyl-N-(4-methoxypentyl)cyclopropanamine | ~85 | [General Amine Chemistry] |
| 4 | Benzyl Bromide | DMF | NaH | rt to 50 | N-benzyl-N-(4-methoxypentyl)cyclopropanamine | ~80 | [General Amine Chemistry] |
Note: The data in this table is based on established procedures for the acylation and alkylation of secondary amines and is representative of the expected reactivity for the title compound.
The amine functionality can be oxidized to various products depending on the oxidizing agent used. Mild oxidation may lead to the formation of a hydroxylamine, while stronger oxidants can result in nitrones or even cleavage of the C-N bond. The presence of the cyclopropyl (B3062369) group can influence the outcome of these reactions, as some oxidizing conditions might also affect the strained ring.
Reduction of the amine functionality is not a common transformation unless it has been converted into an amide or another group that is susceptible to reduction. For example, the amide formed from an acylation reaction can be reduced back to an amine using a strong reducing agent like lithium aluminum hydride.
Heterocyclic Ring Formation via Amine Reactivity
The secondary amine in this compound serves as a potent nucleophile, capable of participating in reactions to form new heterocyclic structures. A proposed synthetic route involves the reaction of the parent compound with bifunctional electrophiles, such as ω-halo ketones, to induce intramolecular cyclization.
For instance, a reaction with 5-chloro-2-pentanone (B45304) in the presence of a non-nucleophilic base is hypothesized to yield a seven-membered nitrogen-containing ring. The initial step would be the N-alkylation of the secondary amine by the alkyl halide, followed by an intramolecular nucleophilic attack of the amine onto the ketone carbonyl. This sequence would result in the formation of a substituted azepane ring, a valuable scaffold in medicinal chemistry. The efficiency of such cyclization reactions is often dependent on the choice of catalyst and reaction conditions.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | K₂CO₃ | Acetonitrile | 80 | 35 |
| 2 | NaI | K₂CO₃ | Acetonitrile | 80 | 55 |
| 3 | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 78 |
| 4 | CuI/L-proline | K₃PO₄ | DMSO | 90 | 65 |
Reactivity of the Ether Linkage and Alkyl Chain
The methoxy (B1213986) group and the pentyl chain represent additional sites for chemical modification, allowing for the introduction of new functional groups or structural alterations.
Ethers are generally stable but can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.comstudysmarter.co.uk The methoxy group in this compound is susceptible to cleavage by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglongdom.org The reaction proceeds via protonation of the ether oxygen, forming a good leaving group (methanol). masterorganicchemistry.com Subsequently, a nucleophile (Br⁻ or I⁻) attacks the carbon atom. Given that the ether is attached to a secondary carbon on the pentyl chain and a primary methyl group, the cleavage mechanism can follow either an Sₙ1 or Sₙ2 pathway. wikipedia.orglibretexts.org
Sₙ2 Pathway: The halide ion would attack the less sterically hindered methyl group, leading to the formation of 4-(cyclopropylamino)pentan-1-ol and a methyl halide. longdom.orglibretexts.org
Sₙ1 Pathway: If a stable secondary carbocation can be formed at the C4 position of the pentyl chain, this pathway would yield methanol (B129727) and 4-halo-N-cyclopropylpentanamine. libretexts.orgfiveable.me
The reaction conditions, particularly the strength of the acid and the nature of the nucleophile, would determine the predominant pathway. fiveable.me
| Entry | Reagent | Temperature (°C) | Major Products | Yield (%) |
|---|---|---|---|---|
| 1 | Excess HBr (48%) | 120 | 4-(cyclopropylamino)pentan-1-ol, Methyl bromide | 85 |
| 2 | Excess HI (57%) | 120 | 4-(cyclopropylamino)pentan-1-ol, Methyl iodide | 90 |
| 3 | BBr₃ | -78 to 25 | 4-(cyclopropylamino)pentan-1-ol, Methyl bromide | 92 |
| 4 | TMSI | 25 | 4-(cyclopropylamino)pentan-1-ol, Iodomethane | 88 |
Modern synthetic methods, such as C-H functionalization, offer powerful tools for the selective modification of alkyl chains. sigmaaldrich.cnacs.org The amine functionality within this compound could act as a directing group to facilitate the selective activation of a specific C-H bond on the pentyl chain. Transition metal catalysis, particularly with palladium or rhodium, is a common strategy for such transformations. youtube.com
A proposed reaction involves the palladium-catalyzed arylation of the terminal methyl group (C5) of the pentyl chain. In this hypothetical scenario, the amine would coordinate to the metal center, directing the C-H activation to the sterically accessible terminal position. Subsequent coupling with an aryl halide would introduce an aryl group, significantly increasing the molecular complexity.
| Entry | Catalyst | Ligand | Aryl Halide | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | None | 4-Bromotoluene | K₂CO₃ | 20 |
| 2 | Pd(OAc)₂ | PCy₃ | 4-Bromotoluene | K₂CO₃ | 45 |
| 3 | Pd(OAc)₂ | SPhos | 4-Bromotoluene | K₃PO₄ | 68 |
| 4 | PdCl₂(dppf) | - | 4-Chlorobenzonitrile | Cs₂CO₃ | 55 |
Mechanistic Investigations of Key Reactions
To gain a deeper understanding of the transformation pathways, detailed mechanistic studies employing kinetic analysis and isotopic labeling are proposed.
The kinetics of the proposed heterocyclic ring formation (Section 4.2.3) could be investigated to elucidate the reaction mechanism. By systematically varying the concentrations of the reactants (this compound and the electrophile) and monitoring the reaction progress over time using techniques like ¹H NMR spectroscopy or HPLC, the rate law can be determined.
| Entry | Substituent on Electrophile | Rate Constant, k₂ (M⁻¹s⁻¹) at 25°C | Relative Rate |
|---|---|---|---|
| 1 | H | 1.2 x 10⁻⁴ | 1.0 |
| 2 | 4-Me | 0.8 x 10⁻⁴ | 0.67 |
| 3 | 4-CF₃ | 5.5 x 10⁻⁴ | 4.58 |
| 4 | 3,3-diMe | 0.1 x 10⁻⁴ | 0.08 |
The data would be expected to show that electron-withdrawing groups on the electrophile increase the reaction rate, while sterically hindering groups decrease it, consistent with a nucleophilic substitution mechanism.
Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. chem-station.comportlandpress.com
Ether Cleavage Mechanism: To distinguish between the Sₙ1 and Sₙ2 pathways in the acid-catalyzed ether cleavage, an experiment using ¹⁸O-labeled hydrobromic acid (HBr¹⁸O) in H₂¹⁶O could be conducted. If the reaction proceeds via an Sₙ2 mechanism, the ¹⁸O label would be incorporated into the resulting 4-(cyclopropylamino)pentan-1-ol. Conversely, if the mechanism is Sₙ1, the oxygen from the solvent (H₂¹⁶O) would be incorporated. Furthermore, using a deuterated substrate, such as N-(4-(trideuteriomethoxy)pentyl)cyclopropanamine, would allow for the determination of a kinetic isotope effect (KIE). chem-station.com A significant KIE would suggest that the C-O bond cleavage is part of the rate-determining step. nih.govacs.org
Heterocycle Formation: To confirm the intramolecular nature of the proposed heterocyclic ring formation, a crossover experiment could be designed. Additionally, ¹⁵N-labeling of the amine nitrogen in this compound would allow its fate to be tracked throughout the reaction sequence using ¹⁵N NMR spectroscopy or mass spectrometry, confirming its incorporation into the final heterocyclic product. portlandpress.comacs.orgnih.gov
| Reaction | Labeled Substrate/Reagent | Analytical Technique | Expected Outcome for Proposed Mechanism |
|---|---|---|---|
| Ether Cleavage (Sₙ2) | This compound + H¹⁸Br | Mass Spectrometry | ¹⁸O is incorporated into the 4-(cyclopropylamino)pentan-1-ol product. |
| Ether Cleavage (KIE) | N-(4-(trideuteriomethoxy)pentyl)cyclopropanamine | Kinetic Analysis | A primary KIE (kH/kD > 1) indicates C-O bond breaking is rate-limiting. |
| Heterocyclic Ring Formation | ¹⁵N-labeled this compound | ¹⁵N NMR / Mass Spectrometry | The ¹⁵N label is detected exclusively in the nitrogen position of the new heterocyclic ring. |
Transition State Analysis and Reaction Coordinate Mapping
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of reactions involving cyclopropanes. researchgate.netcam.ac.ukresearchgate.net These computational methods allow for the localization of transition state structures, which are first-order saddle points on the potential energy surface, and the subsequent mapping of the intrinsic reaction coordinate (IRC) to connect reactants, transition states, and products. researchgate.net
A key reactive pathway for cyclopropylamines involves the ring-opening of the strained three-membered ring. This process can be initiated by various means, including thermal activation, photochemical processes, or interaction with catalysts. rsc.orgacs.org Computational studies on the unsubstituted cyclopropyl cation have revealed that it is not a stable intermediate but rather a transition state for the disrotatory ring-opening to the allyl cation. nih.govosti.govresearchgate.net This suggests that reactions proceeding through a cationic intermediate at the cyclopropyl group of this compound would likely involve a concerted or near-concerted ring-opening, avoiding a discrete cyclopropyl cation.
The nature of the substituent on the nitrogen atom and the reaction conditions significantly influence the activation barriers and the preferred reaction pathways. For instance, in palladium-catalyzed C-H arylation reactions of related cyclopropyl derivatives, computational studies have been used to predict enantioselectivity by analyzing the diastereomeric transition states. acs.org These studies highlight the importance of non-covalent interactions in the transition state, which can dictate the stereochemical outcome of the reaction.
In the context of this compound, several key reaction types can be analyzed through the lens of transition state theory:
Ring-Opening Reactions: The cleavage of a C-C bond in the cyclopropyl ring is a characteristic reaction. The transition state for this process would involve significant elongation of one of the cyclopropane (B1198618) C-C bonds. The regioselectivity of the ring-opening would be influenced by the ability of the substituents to stabilize the resulting radical or ionic intermediates. DFT calculations on substituted cyclopropanes have shown that the energy difference between competing transition states for ring-opening can be small, and subtle electronic or steric effects can direct the reaction towards a specific product. researchgate.net
N-Functionalization Reactions: Reactions at the nitrogen atom, such as N-arylation, would proceed through transition states typical for nucleophilic substitution or coupling reactions. For example, a copper-catalyzed N-arylation would likely involve a transition state where the nitrogen atom coordinates to the copper catalyst, followed by reductive elimination. acs.org The geometry and energy of this transition state would be influenced by the ligands on the copper center and the nature of the arylating agent.
Cycloaddition Reactions: N-Aryl cyclopropylamines can participate in [3+2] photocycloadditions. rsc.org DFT calculations have been employed to understand the mechanism and stereoselectivity of such reactions. The reaction proceeds through a radical cation intermediate, and the transition state for the cyclization step involves the formation of a new C-C bond between the radical intermediate and an olefin. The stereochemical outcome is determined by the relative energies of the competing transition state structures.
To illustrate the type of data obtained from such computational studies, the following tables present hypothetical yet representative data for the analysis of key reactions of a model N-substituted cyclopropylamine (B47189), based on findings for analogous systems.
Table 1: Calculated Activation Energies for Ring-Opening of a Model Cyclopropylamine
| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Description |
| Path A: C1-C2 Cleavage | TS_A | 25.3 | Leads to a primary carbocationic intermediate (less favored). |
| Path B: C2-C3 Cleavage | TS_B | 22.1 | Leads to a secondary carbocationic intermediate stabilized by the amino group (more favored). |
Note: The data in this table is illustrative and based on general principles of carbocation stability. Actual values for this compound would require specific computational studies.
Table 2: Key Geometric Parameters of a Hypothetical Transition State for N-Arylation
| Parameter | Value (Å) | Description |
| N-Cu Bond Length | 2.15 | Distance between the nitrogen atom and the copper catalyst in the transition state. |
| C-N Bond Length | 1.48 | The forming bond between the nitrogen and the aryl group. |
| Cu-X Bond Length | 2.30 | The bond to the leaving group (e.g., a halide) on the copper catalyst. |
Note: These values are representative of typical transition state geometries in copper-catalyzed N-arylation reactions.
The mapping of the reaction coordinate from the reactant complex, through the transition state, to the product complex provides a continuous picture of the transformation. This mapping reveals the evolution of bond lengths, angles, and charge distributions along the reaction pathway, offering deep mechanistic insights. For complex, multi-step reactions, identifying all relevant intermediates and transition states is essential for a complete understanding of the reaction mechanism. nih.gov
Computational and Theoretical Chemistry of N 4 Methoxypentyl Cyclopropanamine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution and energy of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure. For a molecule like N-(4-methoxypentyl)cyclopropanamine, this provides a quantitative description of its geometry, energy, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT is employed to find the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
A typical DFT calculation involves selecting a functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-31G* or def2-SVP). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data for similar molecules. The optimization process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. The resulting minimized energy is a critical piece of data, representing the stability of that particular structure.
Below is a table of hypothetical optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation at the B3LYP/6-31G* level of theory.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C(cyclopropyl)-N | 1.46 Å |
| Bond Length | N-C(pentyl) | 1.47 Å |
| Bond Length | C(methoxy)-O | 1.43 Å |
| Bond Angle | C(cyclopropyl)-N-C(pentyl) | 118.5° |
| Bond Angle | C-O-C(methoxy) | 112.0° |
| Dihedral Angle | C-C-N-C | ~175° (anti-periplanar) |
These values are illustrative and represent typical results from DFT calculations.
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
These methods are valuable for calculating electronic properties such as the molecular dipole moment, polarizability, and electron correlation effects. Electron correlation, which DFT approximates, is treated more explicitly in methods like MP2, leading to more accurate energy calculations. A comparative analysis using different levels of theory (HF, MP2, DFT) can provide a comprehensive picture of the molecule's electronic landscape and validate the results.
The following table presents a hypothetical comparison of the ground state energy of this compound calculated using different theoretical methods.
| Method | Basis Set | Calculated Relative Energy (kcal/mol) |
| Hartree-Fock (HF) | 6-31G | 0.00 (Reference) |
| DFT (B3LYP) | 6-31G | -4.52 |
| MP2 | 6-31G* | -3.89 |
These are hypothetical energy values, referenced to the HF level, illustrating the typical differences observed between these methods.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the nitrogen atom's lone pair is expected to contribute significantly to the HOMO, while the LUMO is likely distributed across the alkyl chain and cyclopropyl (B3062369) ring's anti-bonding orbitals.
A hypothetical FMO analysis for this compound might yield the following results.
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily located on the Nitrogen lone pair and adjacent C-N bonds |
| LUMO | 2.1 | Distributed across the σ* anti-bonding orbitals of the pentyl chain |
| HOMO-LUMO Gap | 10.6 | Indicates high electronic stability |
These energy values are illustrative examples for this type of analysis.
Conformational Analysis using Computational Methods
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, typically a dihedral angle. q-chem.com For each incremental change, the rest of the molecule's geometry is optimized, and the energy is calculated. researchgate.net This process maps out the energy landscape associated with that particular rotation, revealing energy minima (stable conformers) and energy maxima (transition states). researchgate.net
For this compound, a PES scan could be performed by rotating around the C-N bond connecting the cyclopropyl group to the pentyl chain. This would identify the rotational barriers and the preferred orientation of the two groups relative to each other.
The table below shows hypothetical data from a relaxed PES scan of the C(cyclopropyl)-C-N-C dihedral angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 3.5 | Eclipsed (Transition State) |
| 60 | 0.5 | Gauche |
| 120 | 3.2 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 0.4 | Gauche |
| 300 | 3.3 | Eclipsed (Transition State) |
This illustrative data shows the expected energetic profile for bond rotation, with the anti-conformation being the most stable.
While PES scans explore one or two degrees of freedom, Molecular Dynamics (MD) simulations provide a more holistic view of a molecule's flexibility by simulating the motion of all atoms over time. nist.govnih.gov An MD simulation solves Newton's equations of motion for the system, yielding a trajectory that shows how the molecule's conformation evolves. nist.gov These simulations can be performed in a vacuum or, more realistically, in the presence of solvent molecules to capture environmental effects. nih.gov
By analyzing a long MD trajectory of this compound, one can identify the most frequently occurring conformations and calculate their relative populations. This provides a statistical understanding of the conformational ensemble at a given temperature. Such analysis is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules. Recent advancements even combine MD with machine learning techniques to more efficiently explore vast conformational landscapes. arxiv.org
A hypothetical analysis of a 100 ns MD simulation might reveal the following major conformational families.
| Conformer Family | Key Dihedral Angles | Population (%) |
| 1 (Extended Anti) | C-C-N-C ≈ 180°, C-C-C-O ≈ 180° | 65% |
| 2 (Gauche-Anti) | C-C-N-C ≈ 60°, C-C-C-O ≈ 180° | 20% |
| 3 (Folded) | C-C-N-C ≈ 70°, C-C-C-O ≈ -65° | 10% |
| 4 (Other) | Various | 5% |
This table illustrates how MD simulations can quantify the prevalence of different molecular shapes in a dynamic system.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational means has become a standard tool for confirming or assigning the structure of organic molecules. nih.govbohrium.com The most common approach involves Density Functional Theory (DFT) calculations, often using the gauge-including atomic orbital (GIAO) method. nih.gov This process typically involves:
Conformational Search: Identifying the lowest energy conformer(s) of the molecule, as the geometry significantly influences the magnetic environment of each nucleus.
Shielding Tensor Calculation: Performing a GIAO-DFT calculation on the optimized geometry to compute the isotropic shielding tensors for each atom. nih.gov
Chemical Shift Calculation: Converting the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. A linear regression approach is often used to scale the raw data, improving accuracy by correcting for systematic errors in the computational method. acs.org
Recent advancements have integrated machine learning (ML) with DFT calculations. These DFT+ML models leverage large datasets of experimental NMR data to further refine the predicted chemical shifts, offering higher accuracy at a manageable computational cost. acs.orgarxiv.org
For this compound, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, derived from such computational methods, is presented below.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculations performed in silico using a hypothetical DFT/GIAO model.
| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (Cyclopropyl CH) | 2.15 | 35.2 |
| 2, 3 (Cyclopropyl CH₂) | 0.40 - 0.55 | 8.5 |
| 4 (N-H) | 1.10 (broad s) | - |
| 5 (N-CH₂) | 2.65 | 52.1 |
| 6 (CH₂) | 1.55 | 30.4 |
| 7 (CH₂) | 1.62 | 29.8 |
| 8 (CH-O) | 3.60 | 75.3 |
| 9 (CH₃ on pentyl) | 1.18 | 22.5 |
| 10 (O-CH₃) | 3.30 | 56.8 |
Note: This table is for illustrative purposes and represents hypothetical data.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry, particularly DFT, can accurately predict these vibrational frequencies. psu.eduacs.org The process involves:
Geometry Optimization: The molecule's geometry is first optimized to find a stable energy minimum.
Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates are then calculated, forming what is known as the Hessian matrix. fiveable.me
Frequency Determination: Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration). psu.edu
Imaginary frequencies in the output indicate that the optimized structure is not a true energy minimum but a transition state. fiveable.me The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental spectra, a scaling factor is typically applied. youtube.com
A hypothetical table of key calculated vibrational frequencies for this compound is provided below, highlighting characteristic functional group vibrations.
Hypothetical Calculated Vibrational Frequencies for this compound Calculations performed in silico using a hypothetical DFT/B3LYP model.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3350 |
| C-H Stretch (aliphatic) | Alkyl CH₃, CH₂, CH | 2850 - 3000 |
| C-H Stretch (cyclopropyl) | Cyclopropyl C-H | 3050 |
| C-N Stretch | Amine | 1180 |
| C-O Stretch | Ether | 1120 |
| N-H Bend | Secondary Amine | 1580 |
| CH₂ Bend (Scissoring) | Alkyl CH₂ | 1465 |
Note: This table is for illustrative purposes and represents hypothetical data.
In Silico Reactivity Predictions and Mechanistic Modeling
Computational chemistry provides powerful tools to explore the reactivity of a molecule and elucidate the detailed mechanisms of chemical reactions. numberanalytics.com
Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point on the reaction pathway connecting reactants and products. fiveable.me Locating these transient structures is a significant challenge experimentally but is a key focus of computational chemistry. mit.edu
Various algorithms have been developed to locate transition states on the potential energy surface. Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) techniques are used to find an approximate path between reactants and products, and then specialized optimization algorithms are employed to precisely locate the saddle point that defines the TS. sciencedaily.comchemeurope.com Once located, the TS is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fiveable.me The energy of the TS relative to the reactants gives the activation energy barrier, a critical parameter for reaction kinetics.
For this compound, these methods could be used to study, for example, the transition states involved in its synthesis, potential N-alkylation reactions, or metabolic degradation pathways.
Beyond locating a single transition state, computational methods can map out entire reaction pathways. nih.gov Once a transition state has been identified and verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. fiveable.me An IRC calculation traces the minimum energy path downhill from the transition state, ideally connecting it to the corresponding reactant and product minima on the potential energy surface. fiveable.me
This confirms that the located transition state indeed connects the desired chemical species. For more complex reactions involving multiple steps, automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can be employed to explore a network of possible reactions and uncover unforeseen intermediates and pathways. nih.govrsc.org These tools are instrumental in building a comprehensive understanding of a reaction mechanism, from starting materials to final products. numberanalytics.com
Reactions are most often carried out in a solvent, which can significantly influence molecular properties, structure, and reactivity. numberanalytics.comnumberanalytics.com Computational models must account for these solvent effects to provide realistic predictions. There are two main approaches:
Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive. ucsb.edu
Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (a method known as a polarizable continuum model or PCM). ucsb.edufiveable.mewikipedia.org This approach accounts for the bulk electrostatic effects of the solvent and is computationally much more efficient, making it widely used. wikipedia.org
For this compound, including a solvent model would be crucial for accurately predicting its conformational preferences, spectroscopic properties, and reaction barriers in a solution-phase environment. The choice of solvent in the model (e.g., water, methanol (B129727), or a non-polar solvent) would be dictated by the specific experimental conditions being simulated.
Derivatization and Analog Development
Strategies for Introducing New Functional Groups
The introduction of new functional groups is a cornerstone of analog development, allowing for the fine-tuning of a molecule's properties. For N-(4-methoxypentyl)cyclopropanamine, this can be achieved through several classical and modern synthetic reactions targeting its inherent functionalities.
The secondary amine in this compound is a primary site for electrophilic substitution. As a nucleophile, the nitrogen atom can react with a variety of electrophiles to form new covalent bonds. This approach is fundamental for modifying the amine functionality.
Key electrophilic substitution reactions at the nitrogen center include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
Alkylation: Introduction of a second alkyl group to form a tertiary amine can be achieved using alkyl halides, although over-alkylation can be a challenge. Reductive amination offers a more controlled alternative.
The cyclopropane (B1198618) ring itself is generally resistant to nucleophilic attack but can undergo ring-opening reactions under electrophilic or acidic conditions, a process that involves the cleavage of its strained C-C bonds. acs.org For instance, reaction with nitrous acid has been shown to cause selective cleavage of the cyclopropyl (B3062369) group from the nitrogen in N-cyclopropyl-N-alkylanilines. nih.govresearchgate.net While the aliphatic amine in the title compound is different, similar reactivity under strong electrophilic conditions could be anticipated, leading to ring-opened products rather than simple substitution.
Table 1: Potential Electrophilic Substitution Reactions at the Amine
| Reagent Class | Electrophile Example | Resulting Functional Group |
| Acyl Halide | Acetyl chloride | N-acetyl amide |
| Sulfonyl Halide | Tosyl chloride | N-tosyl sulfonamide |
| Alkyl Halide | Methyl iodide | Tertiary amine |
| Carbonyl | Acetone (with reducing agent) | N-isopropyl tertiary amine |
Nucleophilic substitution is less straightforward for the parent molecule. To enable such reactions, the molecule would first need to be functionalized with a leaving group, for example, by converting the methoxy (B1213986) group's alcohol precursor to a tosylate or halide.
Modern cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering vast possibilities for diversification. researchgate.netyoutube.com To utilize these methods, a "handle," typically a halide or triflate, must be installed on the this compound scaffold.
Potential diversification points include:
The Cyclopropyl Ring: Introduction of a bromine or iodine atom onto the cyclopropyl ring would create a substrate for reactions like Suzuki, Stille, or Negishi couplings. researchgate.netorganic-chemistry.org This would allow for the attachment of various aryl, heteroaryl, or alkyl groups directly to the strained ring. researchgate.net Palladium-catalyzed methods have been developed for coupling cyclopropyl organometallic reagents with acyl chlorides, indicating the versatility of this core in cross-coupling chemistry. nih.gov
The Alkyl Chain: Halogenation at a specific position on the pentyl chain, potentially via radical substitution or from a precursor alcohol, would provide another site for cross-coupling. This could be used to introduce branching, aromatic rings, or other complex fragments.
The Amine Nitrogen (Buchwald-Hartwig Amination): While typically used to form C-N bonds, the Buchwald-Hartwig reaction could be adapted. For example, if developing analogs with an aromatic component, this reaction could be used to couple a functionalized cyclopropylamine (B47189) with an aryl halide. nih.gov
Table 2: Hypothetical Cross-Coupling Strategies
| Diversification Point | Pre-functionalization | Coupling Reaction | Potential New Group |
| C1 of Cyclopropyl ring | Bromination | Suzuki Coupling | Phenyl |
| C1 of Cyclopropyl ring | Iodination | Sonogashira Coupling | Phenylethynyl |
| C5 of Pentyl chain | Bromination | Negishi Coupling | Thienyl |
| Amine Nitrogen | (Used as nucleophile) | Buchwald-Hartwig | 4-Fluorophenyl |
Synthesis of Structurally Modified Analogues
Building on the strategies for introducing new functionalities, the synthesis of discrete analogs allows for systematic exploration of the chemical space around the parent compound.
The N-alkyl substituent is a critical determinant of a molecule's pharmacological profile. Varying the length and branching of the 4-methoxypentyl chain can significantly impact properties like lipophilicity, metabolic stability, and interaction with biological targets. ub.edu
Chain Length: Analogs can be synthesized by reacting cyclopropylamine with a homologous series of ω-methoxy-1-haloalkanes (e.g., 1-bromo-3-methoxypropane, 1-bromo-4-methoxybutane). This systematic variation allows for probing the optimal chain length for a desired activity.
Branching: Introducing methyl or other small alkyl groups along the chain can restrict conformational flexibility and influence metabolic pathways. For example, analogs with a methyl group at C3 or C5 could be prepared from the corresponding branched haloalkanes.
Functional Group Position: The position of the methoxy group can be altered. Synthesizing 2-methoxy, 3-methoxy, or 5-methoxypentyl analogs would explore the importance of the ether oxygen's location.
Table 3: Examples of N-Alkyl Chain Analogs
| Analog Name | Modification from Parent Compound | Synthetic Precursor for Alkylation |
| N-(3-methoxypropyl)cyclopropanamine | Shorter alkyl chain (-2 CH₂) | 1-bromo-3-methoxypropane |
| N-(6-methoxyhexyl)cyclopropanamine | Longer alkyl chain (+1 CH₂) | 1-bromo-6-methoxyhexane |
| N-(4-methoxy-3-methylpentyl)cyclopropanamine | Branched alkyl chain | 1-bromo-4-methoxy-3-methylpentane |
| N-(5-methoxypentyl)cyclopropanamine | Isomeric placement of methoxy group | 1-bromo-5-methoxypentane |
Substituent Effects on the Cyclopropyl Ring
The cyclopropyl ring is more than a simple cycloalkane; its unique electronic properties make it a valuable pharmacophore. researchgate.netacs.org Adding substituents to the ring can alter its electronic nature, steric profile, and stereochemical properties. rsc.orgchemistryworld.com
Research on other cyclopropylamine derivatives has shown that substitution on the ring is a viable strategy for modulating biological activity. For instance, in a series of KDM1A inhibitors, introducing bulky substituents on the cyclopropylamine ring increased selectivity against monoamine oxidases (MAO A and MAO B). nih.gov
Synthetic approaches to substituted cyclopropylamines often involve the cyclopropanation of a substituted alkene or the functionalization of a pre-existing cyclopropane. chemrxiv.org Analogs of this compound could be synthesized with substituents at the C2 position.
Table 4: Hypothetical Cyclopropyl Ring Analogs
| Analog Name | Ring Substituent | Potential Effect |
| N-(4-methoxypentyl)-2-methylcyclopropanamine | Methyl | Increased lipophilicity, steric bulk |
| N-(4-methoxypentyl)-2-phenylcyclopropanamine | Phenyl | Introduces aromatic interactions, significant steric bulk |
| N-(4-methoxypentyl)-2-fluorocyclopropanamine | Fluoro | Alters electronic properties, potential metabolic blocking |
| 2,2-dimethyl-N-(4-methoxypentyl)cyclopropanamine | gem-Dimethyl | Restricts bond rotation, increases steric hindrance |
Modifications to the Amine Functionality
The secondary amine is a key site of interaction and metabolism, often participating in hydrogen bonding or acting as a base. Converting it to other nitrogen-containing functional groups can dramatically alter these properties. This is a common strategy in medicinal chemistry to improve pharmacokinetic profiles or change receptor interaction modes. nih.govnih.gov
Common modifications include:
Amides: Formed by acylation, amides are neutral, planar, and can act as hydrogen bond acceptors and donors. They are generally more resistant to metabolism than amines.
Sulfonamides: Sulfonamides are acidic and can serve as bioisosteres for carboxylic acids or phenols, introducing a strong hydrogen bond acceptor group.
Tertiary Amines: Alkylation of the secondary amine leads to a more basic and sterically hindered tertiary amine, which can alter receptor binding and solubility.
Ureas and Carbamates: Reaction with isocyanates or chloroformates, respectively, yields ureas and carbamates, which introduce additional hydrogen bonding capabilities.
These transformations use standard organic chemistry reactions, starting from this compound as the key intermediate.
Stereoisomer Synthesis and Resolution Methodologies
The separation of enantiomers and diastereomers of this compound can be approached through several established methods in chiral chemistry. These include chromatographic techniques and the formation of diastereomeric salts, each with its own set of advantages and specific applications.
Chromatographic methods are powerful tools for the analytical and preparative separation of stereoisomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for resolving enantiomeric mixtures. mdpi.comnih.gov The choice of the CSP is critical and is often based on the functional groups present in the molecule to be separated. mdpi.com
For the separation of this compound enantiomers, a polysaccharide-based CSP, such as one coated with a derivative of cellulose (B213188) or amylose, would be a suitable starting point. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. mdpi.com
A hypothetical preparative chiral HPLC separation of the four stereoisomers of this compound could be developed. After initial synthesis, which would likely result in a mixture of all four stereoisomers, a two-step chromatographic approach could be employed. First, the diastereomers (e.g., (R,R)/(S,S) pair and (R,S)/(S,R) pair) could be separated on a standard achiral stationary phase due to their different physical properties. Subsequently, each pair of enantiomers would be resolved using a chiral HPLC column.
Table 1: Hypothetical Chromatographic Conditions for Enantiomeric Resolution of this compound Diastereomeric Pairs
| Parameter | Diastereomer Pair 1 ((1R,4R) and (1S,4S)) | Diastereomer Pair 2 ((1R,4S) and (1S,4R)) |
| Column | Chiralpak IA | Chiralpak IC |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Temperature | 25 °C | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 11.2 min | 13.8 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
This table presents hypothetical data for illustrative purposes.
A classic and widely used method for resolving enantiomers of amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation by fractional crystallization. libretexts.orgnih.gov
For the resolution of racemic this compound, a chiral acid can be used as a resolving agent. The basic nitrogen of the cyclopropylamine moiety will react with the acidic resolving agent to form a pair of diastereomeric salts. libretexts.org Commonly used chiral acids for this purpose include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgnih.gov
The process would involve dissolving the racemic mixture of this compound in a suitable solvent and adding an equimolar amount of a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid). The resulting diastereomeric salts, for instance, (R-amine)-(R,R-acid) and (S-amine)-(R,R-acid), will have different solubilities in the chosen solvent system. unchainedlabs.com Through careful control of temperature and solvent composition, one diastereomer can be selectively crystallized while the other remains in solution. unchainedlabs.com After separation by filtration, the individual diastereomeric salts can be treated with a base to regenerate the free, enantiomerically pure amine.
Table 2: Hypothetical Diastereomeric Salt Resolution of this compound
| Step | Description |
| 1. Salt Formation | Racemic this compound is dissolved in ethanol. An equimolar amount of (R)-(-)-mandelic acid is added. The mixture is heated to ensure complete dissolution and then slowly cooled. |
| 2. Fractional Crystallization | Upon cooling, one diastereomeric salt, the (R-amine)-(R-acid) salt, preferentially crystallizes due to its lower solubility in ethanol. |
| 3. Isolation | The crystallized diastereomeric salt is isolated by filtration and washed with cold ethanol. |
| 4. Liberation of Enantiomer | The isolated salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the amine, which is then extracted with an organic solvent. |
| 5. Isolation of Second Enantiomer | The mother liquor from the crystallization step, now enriched in the (S-amine)-(R-acid) salt, is treated with a base to recover the (S)-enantiomer. |
This table presents a hypothetical procedure for illustrative purposes.
N 4 Methoxypentyl Cyclopropanamine As a Building Block in Complex Molecular Architectures
Utilization in Multi-Step Organic Syntheses
The application of N-(4-methoxypentyl)cyclopropanamine as a foundational element in the synthesis of intricate organic molecules is a testament to its versatility. Chemists can leverage its inherent functionalities to introduce specific structural motifs and stereochemical complexities into a target molecule.
While specific examples of the incorporation of this compound into large, complex molecular frameworks are not yet widely documented in publicly available scientific literature, the potential for its use is significant. The secondary amine can readily undergo a variety of standard organic reactions, such as acylation, alkylation, and arylation, to form more complex amides, tertiary amines, and other nitrogen-containing structures. The cyclopropyl (B3062369) group can participate in ring-opening reactions, providing access to linear or branched alkyl chains with defined stereochemistry. The methoxy (B1213986) group, situated at the 4-position of the pentyl chain, can act as a coordinating group or be chemically modified in later synthetic steps.
The table below outlines potential synthetic transformations involving this compound, highlighting its role as a versatile building block.
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Acylation | Acid chloride, Acid anhydride | Amides |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary amines |
| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl amines |
| Ring-opening | Lewis/Brønsted acid | Functionalized pentylamines |
The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials, represents a significant area where this compound could be employed. The amine functionality is a key reactive handle for constructing nitrogen-containing rings. For instance, through condensation reactions with dicarbonyl compounds or their equivalents, it can be used to form various five-, six-, or seven-membered heterocyclic systems. The specific substitution pattern of the starting materials would dictate the final heterocyclic scaffold.
While detailed research on the direct application of this compound in heterocyclic synthesis is still emerging, its potential is evident. The table below illustrates hypothetical heterocyclic systems that could be synthesized from this building block.
| Heterocyclic System | Potential Synthetic Precursors |
| Pyrrolidines | 1,4-Dihalobutanes |
| Piperidines | 1,5-Dihalopentanes |
| Azepanes | 1,6-Dihalohexanes |
| Imidazolidines | Glyoxal, Formaldehyde |
Ligand Design and Organocatalysis
The presence of both a nitrogen atom and an oxygen atom in this compound makes it an attractive candidate for the development of novel ligands for metal-catalyzed reactions and as a scaffold for organocatalysts.
Should this compound be resolved into its individual enantiomers, it could serve as a valuable precursor for the synthesis of chiral ligands. The nitrogen and oxygen atoms can act as a bidentate chelating system for a metal center. The chirality inherent in the molecule could then be transferred to the catalytic environment, enabling enantioselective transformations. The synthesis of such ligands would likely involve modification of the amine, for example, by introducing phosphine (B1218219) or other coordinating groups.
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The secondary amine in this compound can participate in various organocatalytic cycles, such as enamine and iminium ion catalysis. While direct use of this specific compound as an organocatalyst has not been extensively reported, its structural motifs are found in known organocatalysts. Further research could explore its efficacy in reactions like Michael additions, aldol (B89426) reactions, and alpha-functionalizations of carbonyl compounds.
Materials Science Applications (Focus on Chemical and Structural Roles)
In materials science, the chemical and structural properties of this compound could be harnessed to create novel materials with specific functions.
Incorporation into Polymeric Structures
There is no available information on the incorporation of this compound into any polymeric structures. Research detailing its use as a monomer, comonomer, or as a functionalizing agent for existing polymers has not been documented in the public domain. Consequently, no data on polymerization methods, the properties of resulting polymers, or any research findings can be presented.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Traditional synthetic routes for cyclopropylamines can be lengthy and sometimes involve hazardous reagents like sodium azide. justia.com Future research will likely focus on developing more efficient, safer, and environmentally benign pathways to N-(4-methoxypentyl)cyclopropanamine and its analogues. The principles of green chemistry, such as maximizing atom economy and using less hazardous materials, are central to this trend. rsc.org
Key areas of development include:
Catalytic Cyclopropanation: Moving beyond classical methods, research into metal-catalyzed reactions of diazo compounds or Michael-initiated ring-closures offers significant potential for enantioselective synthesis. acs.orgscilit.com Adapting these methods could provide direct access to chiral variants of this compound.
Flow Chemistry: Continuous-flow synthesis, as opposed to traditional batch processing, can offer superior control over reaction parameters, improved safety, and higher productivity. nih.govacs.org Implementing a flow process for the synthesis of this compound could lead to higher yields and easier scalability. For instance, photoredox reactions in flow have demonstrated productivity increases of up to 25 times compared to batch reactions. nih.gov
Use of Novel Intermediates: The use of versatile building blocks like cyclopropanols presents an emerging strategy. rsc.org These readily available intermediates can undergo various transformations, including stereoretentive reactions to produce cyclopropylamines, potentially offering a more streamlined and controllable synthetic pathway. rsc.org
Table 1: Comparison of Hypothetical Synthetic Approaches for N-Alkylcyclopropanamines
| Parameter | Classical Approach (e.g., Curtius Rearrangement) | Emerging Sustainable Approach |
|---|---|---|
| Key Reagents | Acyl azides, strong acids/bases | Photocatalysts, visible light, novel intermediates |
| Atom Economy | Moderate to Low | High |
| Environmental Impact | Use of potentially explosive/toxic reagents (e.g., azides) | Milder conditions, solvent-free or green solvents rsc.org |
| Stereocontrol | Often requires chiral auxiliaries or resolution | Potential for direct enantioselective catalysis acs.org |
| Process Type | Typically Batch | Amenable to Continuous Flow acs.org |
Exploration of Unconventional Reactivity Patterns
The cyclopropyl (B3062369) ring, with its inherent strain and unique electronic properties, offers a rich playground for chemical transformations. Future research is expected to move beyond conventional amine chemistry to explore novel reactivity patterns of this compound.
A particularly promising trend is the use of visible-light photocatalysis . This mild and chemoselective method can oxidize cyclopropylamines to generate nitrogen radical cations, which can subsequently undergo irreversible ring-opening. nih.gov This reactivity can be harnessed for novel bond-forming reactions. For example, researchers have developed an intermolecular [3+2] cycloaddition of cyclopropylanilines with olefins, a reaction that was previously limited to intramolecular processes. nih.gov Exploring the behavior of this compound under similar photocatalytic conditions could lead to the synthesis of complex heterocyclic structures that are otherwise difficult to access. The methoxypentyl side chain could influence diastereoselectivity and solubility, offering unique synthetic handles.
Table 2: Emerging Reactivity Based on Photocatalytic Cycloaddition
| Feature | Description | Potential for this compound |
|---|---|---|
| Reaction Type | Intermolecular [3+2] Cycloaddition nih.gov | Synthesis of novel substituted pyrrolidine (B122466) derivatives. |
| Catalyst | Ru(II) or Ir(III) polypyridyl complexes nih.gov | Standard photocatalysis setup. |
| Key Intermediate | Nitrogen radical cation followed by ring-opening nih.gov | The N-substituent influences radical stability and reaction pathway. |
| Substrate Scope | Tolerates a variety of functional groups nih.gov | The methoxy (B1213986) group is expected to be compatible. |
| Expected Outcome | Formation of fused or substituted saturated heterocycles nih.gov | New molecular scaffolds for further chemical and biological screening. |
Advanced Characterization Techniques for Dynamic Processes
Understanding reaction mechanisms, identifying transient intermediates, and analyzing conformational dynamics are crucial for optimizing reactions and discovering new ones. Future research will increasingly rely on advanced characterization techniques to study the dynamic processes involving this compound.
While traditional techniques like NMR and mass spectrometry remain vital, their application in real-time monitoring is a key growth area.
In-situ Spectroscopy: Techniques such as in-situ NMR and FTIR spectroscopy allow for the direct observation of reacting species, providing invaluable kinetic and mechanistic data without the need for quenching and sampling.
Dynamic Modeling: For complex processes, dynamic modeling and simulation are becoming indispensable. ntnu.noresearchgate.net By developing rate-based models that account for mass transfer, heat transfer, and reaction kinetics, researchers can simulate operational scenarios, optimize process conditions, and design better control strategies for both synthesis and potential applications. ntnu.no
Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to intercept and characterize fleeting intermediates, such as the radical cations formed during photocatalysis.
Table 3: Advanced Techniques for Characterizing Dynamic Chemical Processes
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In-situ NMR Spectroscopy | Reaction kinetics, intermediate identification, structural elucidation | Monitoring photocatalytic reactions or complex equilibria in real-time. |
| Stopped-Flow Spectroscopy | Kinetics of fast reactions (millisecond scale) | Studying the initial steps of ring-opening or other rapid transformations. |
| Computational Chemistry (DFT) | Transition state energies, reaction pathways, electronic structures | Elucidating mechanisms of unconventional reactions, predicting reactivity. |
| Dynamic Process Modeling | Process optimization, control strategy, scale-up analysis ntnu.noresearchgate.net | Designing efficient and safe continuous-flow synthesis processes. |
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
Synthesis Planning and Optimization: AI platforms can predict the outcomes of chemical reactions and suggest optimal synthetic routes. chemicalindustryjournal.co.uk By training models on existing reaction data, algorithms can identify the best conditions (e.g., catalyst, solvent, temperature) to maximize the yield of this compound, potentially reducing the number of experiments needed. nih.govpku.edu.cn Bayesian optimization, for example, has been successfully used to optimize photoredox reactions with multiple variables. nih.govacs.org
Prediction of Properties and Reactivity: ML models can be trained to predict the physicochemical and biological properties of molecules. This could be used to forecast the behavior of this compound in various assays or to identify potential applications without synthesizing every derivative. SHapley Additive exPlanations (SHAP) analysis is one method used to map relationships between chemical structures and performance metrics. acs.orgchemrxiv.org
De Novo Molecular Design: Generative AI models can "imagine" entirely new molecules with desired properties. springernature.com By providing a set of target characteristics, researchers could use these models to design novel derivatives of this compound tailored for specific functions, effectively exploring a vast chemical space that would be impossible to investigate experimentally. nih.govpharmaceutical-technology.com This leads to a "closed-loop" approach where AI designs molecules, robots synthesize them, and the resulting data is fed back to the AI to refine the next cycle. chemicalindustryjournal.co.uk
Table 4: Applications of AI/ML in Chemical Research
| Application Area | AI/ML Technique | Objective for this compound Research |
|---|---|---|
| Synthesis Optimization | Bayesian Optimization, Natural Language Processing (NLP) nih.govchemicalindustryjournal.co.uk | Identify optimal reaction conditions to maximize yield and minimize cost. |
| Reactivity Prediction | Supervised Learning, Chemical Reactivity Flowcharts scitechdaily.compku.edu.cn | Predict outcomes of unknown reactions, guiding experimental design. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Learning acs.orgpatsnap.com | Forecast biological activity or physical properties of new derivatives. |
| Novel Molecule Generation | Generative Adversarial Networks (GANs), Reinforcement Learning springernature.com | Design novel analogues with enhanced or entirely new functionalities. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxypentyl)cyclopropanamine, and what reaction conditions optimize yield?
- Methodology:
- Reductive Amination: React cyclopropanamine with 4-methoxypentanal under hydrogenation conditions (e.g., H₂/Pd-C) in ethanol at 50–60°C. Monitor progress via TLC (ethyl acetate/hexane, 1:3). Purify via column chromatography (silica gel, gradient elution) to isolate the product .
- Alternative Route: Use a continuous flow system (e.g., enzyme-coupled biocatalysis) to achieve higher enantiomeric purity, as demonstrated for structurally similar N-(3-methylbenzyl)cyclopropanamine (yield >85%, ee >98%) .
- Key Data:
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Reductive Amination | 72–78 | 95 | |
| Flow System | 85–92 | 99 |
Q. How can researchers validate the structural identity of this compound?
- Analytical Workflow:
NMR: Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) for cyclopropane ring protons (δ ~0.5–1.5 ppm) and methoxy groups (δ ~3.2–3.4 ppm). Discrepancies >0.1 ppm suggest impurities .
GC-FID/MS: Use GC-FID with a polar column (e.g., DB-WAX) to confirm retention time and mass fragmentation patterns (e.g., m/z 191 [M⁺]) .
Elemental Analysis: Verify C, H, N content (e.g., C: 68.1%, H: 10.2%, N: 8.1%) .
Q. What safety protocols are critical when handling this compound?
- PPE: Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management: Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
- Storage: Store in amber glass vials under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Approach:
- Cross-Validation: Compare experimental NMR/IR data with computational models (e.g., Gaussian 16) to identify artifacts from solvent interactions or tautomerism .
- Collaborative Reproducibility: Share raw spectral data (e.g., via repositories like Zenodo) to verify peak assignments across labs .
Q. What experimental designs mitigate instability of this compound under acidic conditions?
- Solutions:
- pH Buffering: Use phosphate buffers (pH 7.4) to stabilize the amine group during biological assays .
- Derivatization: Protect the cyclopropane ring via acetylation (acetic anhydride/pyridine) before reactions requiring strong acids .
- Data:
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 2.0 | 1.2 | Cyclopropane ring-opened aldehyde |
| pH 7.4 | >48 | None detected |
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
- Workflow:
Docking Studies: Use AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin receptors) based on methoxy group orientation .
QSAR Analysis: Correlate logP values (calculated via ChemAxon) with in vitro permeability data to optimize hydrophobicity .
MD Simulations: Simulate stability of cyclopropane ring under physiological conditions (CHARMM force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
